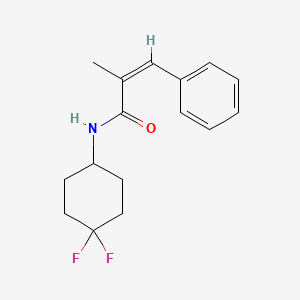
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group, a phenylacrylamide moiety, and a specific (Z)-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide typically involves the following steps:
Formation of the difluorocyclohexyl intermediate: This step involves the preparation of (4,4-difluorocyclohexyl)hydrazine hydrochloride from tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate.
Coupling with acrylamide: The difluorocyclohexyl intermediate is then coupled with 2-methyl-3-phenylacrylamide under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenylacrylamide moiety may contribute to the compound’s overall biological activity by interacting with cellular receptors or signaling pathways.
相似化合物的比较
Similar Compounds
Uniqueness
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is unique due to its specific (Z)-configuration and the presence of both difluorocyclohexyl and phenylacrylamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H20F2N and a specific stereochemistry characterized by the Z configuration. The presence of difluorocyclohexyl and phenyl groups suggests potential interactions with biological targets, which are crucial for its pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to interact with steroid sulfatase (STS), a target in hormone-dependent cancers .
- Cell Cycle Arrest : In vitro assays have demonstrated that the compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is particularly noted in estrogen receptor-positive breast cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various protein targets, indicating potential interactions that could lead to therapeutic effects .
Efficacy in Cell Lines
The biological activity of this compound has been assessed in various cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (ER-positive) | 15.9 | Estrogen receptor modulation |
| T47D (ER-positive) | 8.7 | Apoptosis induction |
| MDA-MB-231 (ER-negative) | 20.5 | Cell cycle arrest |
These results indicate that the compound exhibits varying degrees of potency across different cell lines, highlighting its potential as a selective agent against certain types of breast cancer.
Notable Findings
- Combination Therapies : Research suggests that combining this compound with existing therapies could enhance efficacy against resistant cancer types.
- Safety Profile : Preliminary toxicity assessments indicate that the compound may have a favorable safety profile compared to traditional chemotherapeutics.
属性
IUPAC Name |
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c1-12(11-13-5-3-2-4-6-13)15(20)19-14-7-9-16(17,18)10-8-14/h2-6,11,14H,7-10H2,1H3,(H,19,20)/b12-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFELOZSBDLIE-QXMHVHEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













